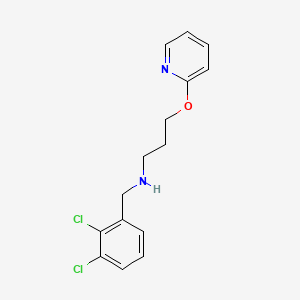

N-(2,3-dichlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine

Description

N-(2,3-dichlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine is a synthetic organic compound featuring a propan-1-amine backbone substituted with a 2,3-dichlorobenzyl group at the nitrogen atom and a pyridin-2-yloxy moiety at the third carbon.

Properties

Molecular Formula |

C15H16Cl2N2O |

|---|---|

Molecular Weight |

311.2 g/mol |

IUPAC Name |

N-[(2,3-dichlorophenyl)methyl]-3-pyridin-2-yloxypropan-1-amine |

InChI |

InChI=1S/C15H16Cl2N2O/c16-13-6-3-5-12(15(13)17)11-18-8-4-10-20-14-7-1-2-9-19-14/h1-3,5-7,9,18H,4,8,10-11H2 |

InChI Key |

JNZDOQZSXDGGCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)OCCCNCC2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine typically involves the following steps:

Formation of the Pyridin-2-yloxy Intermediate: This can be achieved by reacting pyridine with an appropriate halogenated compound under basic conditions.

Alkylation: The intermediate is then alkylated with 3-chloropropan-1-amine in the presence of a base to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the aromatic rings or the amine group, potentially leading to dechlorination or amine reduction.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated reagents, acids, or bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(2,3-dichlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine may have applications in several fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways or as a biochemical probe.

Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Dichlorobenzyl-Containing Compounds

Compounds such as 5-(2,3-dichlorobenzyl)-1,3-thiazol-2-amine (MW 273.6 g/mol) demonstrate the role of the 2,3-dichlorobenzyl group in enhancing bioactivity, particularly in plant root development . In contrast, the target compound’s pyridin-2-yloxy group may confer distinct electronic properties compared to the thiazole ring in this analogue.

Pyridinyl-Propanamine Derivatives

The chlorphenamine-related compounds (e.g., 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine) highlight the importance of aryl substitution patterns.

N-Alkyl Substitution Effects

Replacing the benzyl group with N,N-dimethyl or N,N-diethyl substituents (as in 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine and N,N-diethyl-3-pyridin-2-ylpropan-1-amine ) reduces aromaticity but enhances solubility in polar solvents. This modification may shift applications from biological activity to industrial or analytical uses .

Physicochemical and Functional Differences

- Lipophilicity: The 2,3-dichlorobenzyl group in the target compound likely increases logP compared to analogues with single chlorine atoms or non-halogenated aryl groups.

- Hydrogen Bonding : The pyridin-2-yloxy group provides hydrogen-bond acceptors, distinguishing it from thiazole- or morpholine-containing analogues .

Q & A

Q. What are the standard synthetic routes for N-(2,3-dichlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine, and what intermediates are critical for structural validation?

The synthesis typically involves palladium-catalyzed cross-coupling reactions and subsequent functional group transformations. For example, analogous compounds are synthesized via PdCl₂(PPh₃)₂/CuI-catalyzed alkynylation followed by hydrolysis and purification steps . Key intermediates include trifluoroacetamide-protected precursors, which are validated using ¹H/¹³C NMR and HRMS to confirm regiochemistry and purity .

Q. How can NMR and HRMS data be systematically interpreted to confirm the structure of this compound?

NMR analysis focuses on diagnostic signals: the pyridinyloxy group shows distinct aromatic protons (δ 6.8–8.5 ppm), while the dichlorobenzyl group exhibits deshielded methylene protons (δ 3.5–4.5 ppm). HRMS provides exact mass verification (e.g., [M+H]⁺ or [M+Na]⁺ ions) to rule out side products. Cross-validation with analogous compounds, such as N-(3-chlorobenzyl)-3-(imidazolyl)propan-1-amine, highlights the importance of substituent-specific shifts .

Q. What are the primary biological targets of this compound, and which assays are used for initial activity screening?

Structural analogs suggest activity at G protein-coupled receptors (GPCRs) or enzymes like kinases. Assays include radioligand binding studies for receptor affinity and cell-based assays (e.g., cAMP modulation or calcium flux) to evaluate functional activity. The pyridinyloxy and dichlorobenzyl groups are critical for target engagement, as seen in related compounds targeting inflammatory pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Catalyst selection (e.g., Pd vs. Cu systems), solvent polarity (acetonitrile vs. DMF), and temperature control are key variables. For example, PdCl₂(PPh₃)₂ in acetonitrile at 60°C improves regioselectivity in alkynylation steps . Post-reaction purification via column chromatography or recrystallization enhances purity, as demonstrated in oxazole-carboxamide syntheses achieving >95% HPLC purity .

Q. How should researchers resolve contradictions in pharmacological data, such as divergent receptor binding vs. functional assay results?

Discrepancies may arise from assay conditions (e.g., cell type, co-factor availability) or compound stability. For instance, radiotracers like N-(3-[¹⁸F]fluoro-5-tetrazinylbenzyl)propan-1-amine showed divergent brain clearance rates due to metabolite interference, necessitating pharmacokinetic profiling and metabolite isolation via LC-MS .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

Systematic substitution of the dichlorobenzyl or pyridinyloxy groups with halogens, alkyl chains, or heterocycles (e.g., imidazole) can clarify SAR. For example, replacing chlorine with fluorine in analogs increased metabolic stability but reduced GPCR affinity, highlighting a trade-off between pharmacokinetics and potency .

Q. What advanced analytical techniques are required to characterize degradation products or isomers?

LC-QTOF-MS and tandem MS/MS are critical for identifying degradation pathways, while chiral HPLC or NMR-based stereochemical analysis distinguishes enantiomers. For example, clandestine lab analyses of phenethylamine derivatives relied on LC-QTOF-MS to resolve structurally similar isomers .

Q. How can in vivo studies be designed to assess the blood-brain barrier (BBB) penetration of this compound?

Radiolabeling (e.g., ¹⁸F or ¹¹C isotopes) enables PET imaging to track brain uptake, as shown in Aβ plaque imaging studies . Complementary methods include microdialysis for measuring unbound brain concentrations and P-glycoprotein inhibition assays to evaluate efflux transporter effects.

Methodological Considerations

- Data Validation : Cross-reference NMR/HRMS with computational models (e.g., DFT for predicted chemical shifts) .

- Biological Replicability : Use orthogonal assays (e.g., SPR for binding kinetics alongside functional assays) to confirm activity .

- Synthetic Reproducibility : Document catalyst lot numbers and solvent drying protocols to minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.